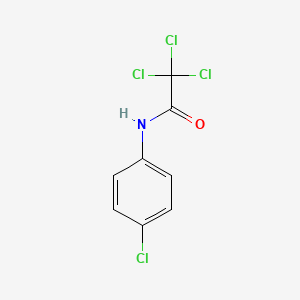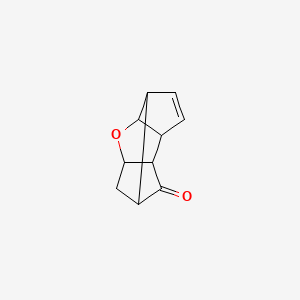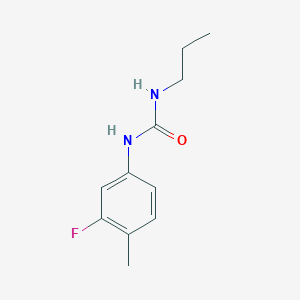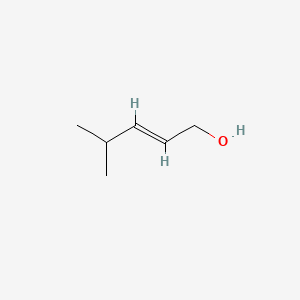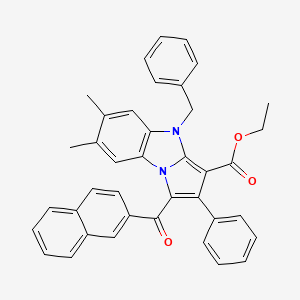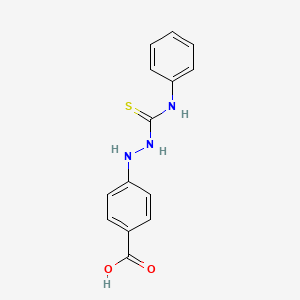
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a carboxyphenyl group and a phenyl group attached to a thiosemicarbazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide typically involves the reaction of 4-carboxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiocarbamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: The phenyl and carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound shares the carboxyphenyl group and has applications in photodynamic therapy.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure, used in the synthesis of metal-organic frameworks.
4-Carboxyphenylboronic Acid: Another compound with a carboxyphenyl group, used in drug design and as a biochemical probe.
Uniqueness: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity compared to other carboxyphenyl-containing compounds. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
97159-71-2 |
|---|---|
Formule moléculaire |
C14H13N3O2S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
4-[2-(phenylcarbamothioyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O2S/c18-13(19)10-6-8-12(9-7-10)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,16H,(H,18,19)(H2,15,17,20) |
Clé InChI |
VVCQNBWRFXIRSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)


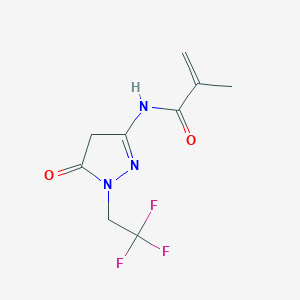
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)

